Cas no 2229554-41-8 (tert-butyl N-4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenylcarbamate)

tert-butyl N-4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenyl]carbamate
- EN300-1871148
- 2229554-41-8
- tert-butyl N-4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenylcarbamate
-
- インチ: 1S/C14H18F2N2O3/c1-12(2,3)21-11(20)18-9-5-4-8(6-10(9)19)13(17)7-14(13,15)16/h4-6,19H,7,17H2,1-3H3,(H,18,20)
- InChIKey: AECOXVMZRVNNCY-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1(C1C=CC(=C(C=1)O)NC(=O)OC(C)(C)C)N)F
計算された属性
- せいみつぶんしりょう: 300.12854876g/mol
- どういたいしつりょう: 300.12854876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
tert-butyl N-4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1871148-0.1g |
tert-butyl N-[4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenyl]carbamate |
2229554-41-8 | 0.1g |
$1635.0 | 2023-09-18 | ||
Enamine | EN300-1871148-0.25g |
tert-butyl N-[4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenyl]carbamate |
2229554-41-8 | 0.25g |
$1708.0 | 2023-09-18 | ||
Enamine | EN300-1871148-5.0g |
tert-butyl N-[4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenyl]carbamate |
2229554-41-8 | 5g |
$5387.0 | 2023-06-01 | ||
Enamine | EN300-1871148-2.5g |
tert-butyl N-[4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenyl]carbamate |
2229554-41-8 | 2.5g |
$3641.0 | 2023-09-18 | ||
Enamine | EN300-1871148-0.05g |
tert-butyl N-[4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenyl]carbamate |
2229554-41-8 | 0.05g |
$1560.0 | 2023-09-18 | ||
Enamine | EN300-1871148-5g |
tert-butyl N-[4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenyl]carbamate |
2229554-41-8 | 5g |
$5387.0 | 2023-09-18 | ||
Enamine | EN300-1871148-10.0g |
tert-butyl N-[4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenyl]carbamate |
2229554-41-8 | 10g |
$7988.0 | 2023-06-01 | ||
Enamine | EN300-1871148-1.0g |
tert-butyl N-[4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenyl]carbamate |
2229554-41-8 | 1g |
$1857.0 | 2023-06-01 | ||
Enamine | EN300-1871148-10g |
tert-butyl N-[4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenyl]carbamate |
2229554-41-8 | 10g |
$7988.0 | 2023-09-18 | ||
Enamine | EN300-1871148-0.5g |
tert-butyl N-[4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenyl]carbamate |
2229554-41-8 | 0.5g |
$1783.0 | 2023-09-18 |
tert-butyl N-4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenylcarbamate 関連文献
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tert-butyl N-4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenylcarbamateに関する追加情報
Introduction to Tert-butyl N-4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenylcarbamate (CAS No. 2229554-41-8)
Tert-butyl N-4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenylcarbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2229554-41-8, represents a novel structural motif that combines a tert-butyl group, a hydroxyphenyl moiety, and a unique 1-amino-2,2-difluorocyclopropyl side chain. Such structural features make it a promising candidate for further exploration in drug discovery and development.
The synthesis of Tert-butyl N-4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenylcarbamate involves intricate organic transformations that highlight the compound's complexity. The presence of the 1-amino-2,2-difluorocyclopropyl group introduces both steric and electronic effects that can modulate the compound's biological activity. This structural feature has been increasingly studied in recent years due to its potential to enhance binding affinity and selectivity in target enzymes or receptors.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of Tert-butyl N-4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenylcarbamate with greater accuracy. Molecular modeling studies suggest that the compound may exhibit favorable solubility and metabolic stability, which are critical factors for its potential use in therapeutic applications. These insights have been derived from large-scale databases of similar compounds and validated through experimental testing.
The hydroxyphenylcarbamate moiety in the compound's structure is particularly noteworthy, as it has been shown to enhance bioavailability in several drug candidates. This functional group can interact with biological targets in multiple ways, including hydrogen bonding and hydrophobic interactions, which are essential for effective drug-receptor binding. The combination of these features makes Tert-butyl N-4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenylcarbamate a versatile scaffold for medicinal chemists.
In the context of current research trends, Tert-butyl N-4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenylcarbamate aligns with the growing interest in fluorinated heterocycles as pharmacophores. The incorporation of fluorine atoms into cyclic structures has been demonstrated to improve metabolic resistance and binding affinity. For instance, studies on related compounds have shown that fluorinated cyclopropanes can enhance the potency of enzyme inhibitors by stabilizing transition states during catalysis.
Another area of interest is the potential application of this compound in treating inflammatory diseases. The tert-butyl group and the hydroxyphenyl moiety have both been associated with anti-inflammatory properties in previous studies. By leveraging these structural features, researchers aim to develop novel therapeutics that can modulate inflammatory pathways more effectively than existing treatments. Preclinical studies are currently underway to evaluate the compound's efficacy in animal models of inflammation.
The synthesis of Tert-butyl N-4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenylcarbamate also presents challenges that highlight the importance of innovative synthetic strategies. Traditional methods may not be sufficient to achieve high yields or purity levels required for pharmaceutical applications. Therefore, researchers are exploring novel catalytic systems and green chemistry approaches to optimize the synthesis process. These efforts not only improve efficiency but also minimize environmental impact.
Future directions in the study of this compound may include exploring its potential as an intermediate in more complex drug molecules. The modular nature of its structure allows for easy modification at multiple sites, making it a valuable building block for drug design. Additionally, the compound's unique properties could inspire new synthetic methodologies that could be applied to other areas of organic chemistry beyond pharmaceuticals.
In summary, Tert-butyl N-4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenylcarbamate (CAS No. 2229554-41-8) is a structurally complex and biologically relevant compound with significant potential in drug discovery. Its unique combination of functional groups and favorable pharmacokinetic properties make it an attractive candidate for further investigation. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in the development of next-generation therapeutics.
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